molecular formula C17H25NO4 B14943697 Methyl [1-(3,4-dimethoxybenzyl)piperidin-4-yl]acetate CAS No. 946773-94-0

Methyl [1-(3,4-dimethoxybenzyl)piperidin-4-yl]acetate

Cat. No.: B14943697
CAS No.: 946773-94-0
M. Wt: 307.4 g/mol
InChI Key: RPMCKJFDDXUSQM-UHFFFAOYSA-N
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Description

Methyl [1-(3,4-dimethoxybenzyl)piperidin-4-yl]acetate is a piperidine-derived ester featuring a 3,4-dimethoxybenzyl substituent at the nitrogen atom of the piperidine ring and an acetate ester group at the 4-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperidine scaffolds, particularly in targeting neurotransmitter receptors and enzymes. The 3,4-dimethoxybenzyl moiety may enhance lipophilicity and influence binding interactions compared to simpler benzyl or aryl substituents.

Properties

CAS No.

946773-94-0

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

methyl 2-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]acetate

InChI

InChI=1S/C17H25NO4/c1-20-15-5-4-14(10-16(15)21-2)12-18-8-6-13(7-9-18)11-17(19)22-3/h4-5,10,13H,6-9,11-12H2,1-3H3

InChI Key

RPMCKJFDDXUSQM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)CC(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1-(3,4-dimethoxybenzyl)piperidin-4-yl]acetate typically involves the reaction of 3,4-dimethoxybenzyl chloride with piperidine, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Piperidin-4-yl Core Formation

The piperidin-4-yl scaffold can be synthesized through cyclization reactions such as the Dieckmann cyclisation of β-keto esters or δ-amino β-ketoester cyclisation . For example:

  • A β-ketoester undergoes intramolecular cyclization to form a piperidin-2,4-dione intermediate, which can be reduced to piperidine.

  • Alternatively, δ-amino β-ketoesters may cyclize to form piperidin-2,4-diones under basic conditions .

Acetylation of Piperidin-4-ol

The piperidin-4-ol intermediate is acetylated to form the methyl ester derivative. This step typically involves:

  • Acetyl chloride as the acylating agent.

  • Bases such as triethylamine (Et₃N) or DIPEA to deprotonate the hydroxyl group .

  • Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HBTU for activation of the carboxylic acid .

Example Reaction Conditions :

  • Piperidin-4-ol + AcCl + Et₃N in dichloromethane (DCM) .

  • Activation of the acid with T3P (propanephosphonic acid anhydride) or DPPA (diphenylphosphoryl azide) for improved reactivity .

Attachment of the 3,4-Dimethoxybenzyl Group

The 3,4-dimethoxybenzyl group is introduced via nucleophilic substitution or alkylation:

Alkylation via Coupling Reagents

  • EDC/HBTU-mediated coupling : The piperidin-4-yl acetate is reacted with 3,4-dimethoxybenzyl bromide using EDC and HOBt (hydroxybenzotriazole) as a coupling agent .

  • Solvent : DCM or DMF .

  • Base : DIPEA or Et₃N .

Reductive Amination

If starting from a piperidin-4-yl amine, reductive amination with 3,4-dimethoxybenzaldehyde could form the benzylated derivative. This typically involves:

  • Reductants : NaBH₃CN or NaBH₄ .

  • Acid catalyst : AcOH or TFA .

Acylation via Activated Esters

The use of coupling reagents like EDC or HBTU facilitates the formation of active esters, enabling efficient acylation of alcohols or amines. This minimizes side reactions and improves yields .

Solvent and Base Effects

  • Polar aprotic solvents (e.g., DCM, DMF) enhance the reactivity of coupling reagents .

  • Bases with high pKa (e.g., DIPEA, DBU) stabilize intermediates and prevent premature hydrolysis .

Table 1: Coupling Reagents and Conditions

ReagentSolventBaseYieldReference
EDC + HBTUDCMDIPEA~75%
T3PTolueneEt₃N~60%
DPPADMFTriethylamine~50%

Table 2: Solvent Effects on Reaction Efficiency

SolventReaction TypeAdvantagesReference
DCMCoupling reactionsLow polarity, stable for sensitive reagents
DMFAcylationHigh boiling point for prolonged reactions
TolueneCurtius rearrangementAprotic, high thermal stability

Yield Optimization

  • One-pot Curtius rearrangement conditions (DPPA, triethylamine, toluene) improved product purity compared to stepwise methods, despite lower isolated yields (~60%) .

  • Boc protection of amines during synthesis enhances stability and facilitates subsequent deprotection steps .

Functional Group Compatibility

  • The methyl ester group is stable under basic conditions but susceptible to hydrolysis in acidic or nucleophilic environments .

  • The 3,4-dimethoxybenzyl group provides both steric bulk and electron-donating effects, influencing reactivity in subsequent reactions .

Scientific Research Applications

While specific applications of "Methyl [1-(3,4-dimethoxybenzyl)piperidin-4-yl]acetate" are not detailed in the provided search results, the information available allows us to explore its potential applications based on its chemical properties and related research.

Chemical Properties and Structure
this compound has a molecular weight of 307.4 and the molecular formula C17H25NO4C_{17}H_{25}NO_4 . The compound consists of a piperidine ring substituted with a dimethoxybenzyl group and a methyl acetate moiety .

Potential Applications
Given the structural components of this compound, we can infer potential applications based on similar compounds and related research:

  • Acetylcholinesterase (AChE) Inhibition
    • The presence of a piperidine ring and a dimethoxybenzyl group is notable because similar structures have been investigated for AChE inhibition activity .
    • Donepezil-based compounds, which often feature these structural elements, are known AChE inhibitors with anti-Alzheimer's disease (AD) activity .
    • A study mentions the design and synthesis of novel molecules with heterocyclic scaffolds, including pyrrolidone-2-one, quinoline, and indoline-2-one, to inhibit AChE . Modifications are often made at the dimethoxy-substituted indanone ring, the methylene linker, or the N-benzylpiperidine ring system of donepezil .
    • One study synthesized and characterized 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives and evaluated their inhibition activity against AChE . Some compounds showed moderate activity against AChE, with an inhibitory percentage of more than 10% at 100 μM .
  • Synthesis of Pharmaceutical Intermediates
    • The compound could serve as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. For example, it could be used in the synthesis of nilotinib and imatinib, which involves key intermediates like 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid .
  • Building Block in Chemical Synthesis
    • This compound is available as a building block for chemical synthesis . It can be used to create a variety of novel compounds with different properties and activities.

Table of Potential Applications

ApplicationRationale
Acetylcholinesterase InhibitionPiperidine and dimethoxybenzyl groups are present in known AChE inhibitors. Could be used as a scaffold for developing new anti-Alzheimer's drugs .
Pharmaceutical IntermediateThe compound can be a building block in the synthesis of more complex pharmaceutical molecules. It may be used to synthesize nilotinib and imatinib .
Chemical SynthesisAvailable as a building block, it can be used to create novel compounds with a range of applications .

Related Research and Insights

  • Donepezil Derivatives : Modifications to donepezil, an established AChE inhibitor, often involve the dimethoxy-substituted indanone ring or the N-benzylpiperidine ring system . This suggests that this compound could be modified at similar positions to explore new derivatives with enhanced activity.
  • Heterocyclic Amines : Research on heterocyclic amines reveals their impact on mutagenicity and carcinogenicity . While this compound is not itself a heterocyclic amine, understanding the behavior of these compounds is crucial in assessing the safety and potential toxicity of any novel compounds synthesized using it.
  • Lactate Imaging : Another study discusses a chemical exchange saturation transfer (CEST) MRI method for imaging lactate . Although not directly related, this highlights the importance of non-invasive imaging techniques in studying metabolic disorders and cancer, which could be relevant if derivatives of this compound are developed for such applications.

Mechanism of Action

The mechanism of action of Methyl [1-(3,4-dimethoxybenzyl)piperidin-4-yl]acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent on the benzyl or benzoyl group significantly impacts electronic, steric, and solubility profiles. Below is a comparative analysis of key analogs from commercial catalogs and literature:

Compound Name (Catalog ID) Substituent on Piperidine Purity Molecular Formula (CAS) Key Structural Differences vs. Target Compound
Methyl [1-(4-methoxybenzoyl)piperidin-4-yl]acetate (QZ-7964) 4-methoxybenzoyl 95% C₁₇H₂₁NO₅ (952934-80-4) Benzoyl vs. benzyl; lacks 3-methoxy group
Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate HCl (QZ-7584) 4-methoxybenzyl 95% C₁₇H₂₃NO₃·HCl (946699-21-4) Single methoxy vs. 3,4-dimethoxy; hydrochloride salt
Methyl [1-(4-methylbenzoyl)piperidin-4-yl]acetate (QZ-5667) 4-methylbenzoyl 95% C₁₇H₂₁NO₃ (952949-80-3) Methyl substitution instead of methoxy; benzoyl linkage
Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate (HA-3241) 4-methylpiperidine 95% C₁₁H₂₁NO₂ (23573-95-7) Propanoate backbone; no aromatic substituents

Key Observations :

  • Steric Hindrance : The 3,4-dimethoxy substitution may increase steric bulk relative to 4-methoxybenzyl (QZ-7584), affecting conformational flexibility and receptor binding.
  • Solubility : Hydrochloride salts (e.g., QZ-7584) typically exhibit higher aqueous solubility than free bases, suggesting the target compound’s solubility profile may differ significantly .

Structural and Conformational Insights from Crystallography

Key parameters include:

  • Bond Lengths : C-N (1.362–1.388 Å) and C-O (1.376–1.383 Å) .
  • Bond Angles : Tetrahedral geometry around nitrogen (108.33°–112.06°) and trigonal planar carbons (117.57°–121.15°) .

These values suggest that piperidine rings with bulky substituents (e.g., diphenyl groups in ) adopt distorted chair or boat conformations.

Q & A

Q. What analytical methods are recommended for quantifying Methyl [1-(3,4-dimethoxybenzyl)piperidin-4-yl]acetate in reaction mixtures?

Reverse-phase HPLC with ion-pair chromatography is effective. Use a mobile phase of methanol and buffer (65:35) containing sodium 1-octanesulfonate (adjusted to pH 4.6 with acetic acid) for optimal separation . For neutral pH conditions, ammonium acetate buffer (pH 6.5) enhances peak symmetry and retention behavior .

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

Implement fractional factorial designs to screen variables (e.g., temperature, catalyst loading). Use response surface methodology (RSM) with 15-20 experiments to model nonlinear relationships and identify optimal conditions, minimizing trial-and-error approaches .

Q. What structural elucidation techniques validate the 3,4-dimethoxybenzyl substitution pattern?

Combine 1^1H/13^{13}C NMR (aromatic proton splitting patterns at δ 6.8–7.2 ppm) and high-resolution MS (exact mass ±2 ppm). IR spectroscopy confirms ester carbonyl stretching (~1740 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}) .

Q. How should researchers handle stability discrepancies between computational predictions and experimental data?

Validate computational models (e.g., COSMO-RS) with controlled experiments under standardized conditions (pH, temperature). Use kinetic studies to identify degradation pathways (e.g., ester hydrolysis) and refine predictive algorithms .

Advanced Research Questions

Q. What computational strategies accelerate reaction design for modifying the piperidinyl-acetate scaffold?

Integrate quantum mechanical calculations (DFT for transition state analysis) with cheminformatics tools. ICReDD’s approach employs automated reaction path searches and Bayesian optimization to prioritize synthetic routes with >80% predicted yield accuracy .

Q. How are critical impurities identified in synthetic batches of this compound?

Use LC-MS/MS (Q-TOF) with fragmentation matching to known piperidine derivatives. Compare retention times and spectral data against pharmacopeial standards (e.g., USP guidelines for thienyl-piperidine impurities) .

Q. What reactor configurations improve yield in scaled-up alkylation steps?

Adopt continuous-flow microreactors with residence time <2 minutes to minimize byproducts. Maintain turbulent flow (Re > 4000) and precise temperature control (±1°C), achieving 85-92% conversion efficiency .

Q. How does the 3,4-dimethoxybenzyl group influence chromatographic behavior?

The electron-donating methoxy groups increase hydrophobicity (logP +0.3 vs unsubstituted benzyl), requiring higher organic mobile phase ratios (70-75% methanol). π-π interactions with C18 columns cause tailing factors >1.8, mitigated by adding 0.1% trifluoroacetic acid .

Q. What validation parameters ensure GMP-compliant assay methods?

Establish specificity (resolution >2.0 from impurities), linearity (r² ≥0.998 across 50-150% concentration), and precision (%RSD <1.0). Include system suitability tests per ICH Q2(R1) with column efficiency (N > 2000 plates) .

Q. How can contradictory solubility data in polar solvents be resolved?

Conduct standardized solubility studies using USP/Ph.Eur. buffer systems (pH 4.6–7.4) with nephelometric quantification. Compare results against COSMO-RS predictions to account for polymorphic or ionization variations .

Methodological Considerations Table

Research AspectKey ParametersEvidence-Based Protocols
Analytical Separation Mobile phase pH, ion-pair reagentsSodium 1-octanesulfonate (pH 4.6) ; Ammonium acetate (pH 6.5)
Synthetic Optimization DoE variables, RSM models15-20 experiments for nonlinear optimization
Impurity Profiling LC-MS/MS fragmentation, USP standardsQ-TOF matching to thienyl-piperidine impurities
Computational Design DFT, Bayesian optimizationICReDD’s reaction path search algorithms

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